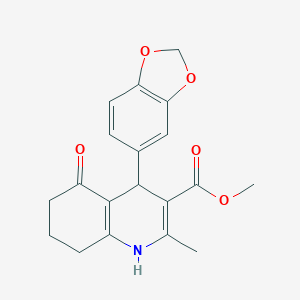

Methyl 2-methyl-4-(3,4-(methylenedioxy)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 2-methyl-4-(3,4-(methylenedioxy)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a fused bicyclic system containing a hexahydroquinoline core. The molecule features a 3,4-methylenedioxyphenyl substituent at the 4-position, a methyl group at the 2-position, and a methyl ester at the 3-position.

Properties

IUPAC Name |

methyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-10-16(19(22)23-2)17(18-12(20-10)4-3-5-13(18)21)11-6-7-14-15(8-11)25-9-24-14/h6-8,17,20H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDBZJDRNZKIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930578 | |

| Record name | Methyl 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139758-86-4 | |

| Record name | Methyl 2-methyl-4-(3,4-(methylenedioxy)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139758864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2-methyl-4-(3,4-(methylenedioxy)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 139758-86-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound belongs to the class of hexahydroquinolines, which are known for their varied biological activities. Its molecular formula is , with a molecular weight of approximately 317.34 g/mol. The presence of the methylenedioxy group enhances its pharmacological profile by potentially increasing bioactivity and solubility.

1. Anticancer Activity

Research has demonstrated that derivatives of hexahydroquinoline possess anticancer properties. Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Mechanism : The compound induces apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.

- Case Study : In vitro studies showed significant inhibition of cell proliferation in melanoma and non-small-cell lung cancer models .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research findings suggest:

- Broad-Spectrum Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Determined MIC values indicate effective concentrations that inhibit bacterial growth without cytotoxicity to host cells .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent:

- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Research Findings : Animal models demonstrated reduced inflammation markers in conditions such as arthritis when treated with the compound .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.

- Apoptotic Pathways : Activates intrinsic apoptotic pathways leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Enhances ROS levels that contribute to oxidative stress in cancer cells.

Comparative Biological Activity Table

Scientific Research Applications

Medicinal Chemistry

Methyl 2-methyl-4-(3,4-(methylenedioxy)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has garnered attention for its potential as a therapeutic agent in various medical conditions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism involved the modulation of key signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Research indicates that it can be effective against both Gram-positive and Gram-negative bacteria.

- Case Study : An investigation published in Pharmaceutical Biology reported that methyl 2-methyl-4-(3,4-(methylenedioxy)phenyl)-5-oxo exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Neurological Applications

The compound's structural features suggest potential neuroprotective effects. It has been evaluated for its capability to modulate neurotransmitter systems.

Neuroprotective Effects

Research has explored its ability to protect neuronal cells from oxidative stress and neuroinflammation.

- Case Study : In a study published in Neuroscience Letters, the compound was found to reduce neuroinflammatory markers in a rat model of neurodegeneration, indicating its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of methyl 2-methyl-4-(3,4-(methylenedioxy)phenyl)-5-oxo has been optimized for better yield and purity. Various derivatives have been synthesized to enhance its biological activity.

| Derivative | Modification | Biological Activity |

|---|---|---|

| Derivative A | Increased lipophilicity | Enhanced anticancer activity |

| Derivative B | Altered functional groups | Improved antimicrobial efficacy |

Comparison with Similar Compounds

Ester Group Variations

- Methyl vs. However, the methyl ester in the target compound may offer better metabolic stability due to reduced steric bulk . Cyclohexyl and 2-(Ethyloxy)ethyl Esters: Compounds like cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate () and 2-(ethyloxy)ethyl derivatives () demonstrate that bulkier ester groups significantly alter solubility and crystallinity, often leading to more complex packing arrangements .

Aromatic Ring Substituents

- Halogenated Derivatives :

- HM10 and HM13 () feature chloro and bromo substituents, which introduce electronegative centers, altering dipole moments and binding affinities. For example, HM13 (3-bromo-5-chloro-2-hydroxyphenyl) likely exhibits stronger hydrogen-bonding interactions compared to the target compound’s methylenedioxy group .

- Hydroxy and Methoxy Groups: Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate () highlights how hydroxyl groups facilitate intermolecular hydrogen bonding, whereas methoxy groups (e.g., in ) prioritize hydrophobic interactions .

Crystallographic and Physicochemical Properties

Table 1: Comparative Crystallographic Data

- The target compound’s 3,4-methylenedioxy group may induce tighter molecular packing compared to methoxy-substituted analogs, as seen in the monoclinic system of Methyl 4-(4-methoxyphenyl)... (). Halogenated derivatives () often exhibit lower symmetry (e.g., triclinic P1) due to steric and electronic disparities .

Preparation Methods

Core Reaction Components

The compound is synthesized via a one-pot MCR involving:

General Reaction Mechanism

The Hantzsch-like reaction proceeds through:

-

Knoevenagel condensation between dimedone and piperonal.

-

Michael addition of methyl acetoacetate to the intermediate.

-

Cyclization and aromatization facilitated by ammonium acetate.

Catalytic Methods and Optimization

Zirconium Oxychloride (ZrOCl₂·8H₂O)

Ionic Liquid Catalysis ([H₂-DABCO][HSO₄]₂)

Triton X-100 in Aqueous Media

-

Conditions : 20 mol% surfactant, water solvent, room temperature.

Solvent and Temperature Effects

| Solvent | Catalyst | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Ethanol | ZrOCl₂·8H₂O | 83.75 | 2 h | 92 |

| Ethanol | [H₂-DABCO][HSO₄]₂ | 25 | 15 min | 98 |

| Water | Triton X-100 | 25 | 3 h | 89 |

| Ethanol/H₂O | None | 80 | 6 h | 68 |

Key Observations :

-

Ethanol enhances reaction rates due to better solubility of intermediates.

-

Aqueous systems (e.g., Triton X-100) reduce toxicity but require longer times.

Workup and Purification

Standard Protocol

Chromatography-Free Methods

Side Reactions and By-Product Mitigation

-

Bis-Adduct Formation : Occurs with excess aldehyde or prolonged heating. Mitigated by stoichiometric control.

-

Dehydration Artifacts : Minimized using mild temperatures (<90°C) and short reaction times.

Scalability and Industrial Feasibility

-

Gram-Scale Synthesis : Demonstrated with [H₂-DABCO][HSO₄]₂, yielding 98% at 10 g scale.

-

Cost Analysis : ZrOCl₂·8H₂O is cost-effective ($0.12/g), while ionic liquids offer recyclability.

Comparative Analysis of Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.